tert-butyl N-methyl-N-(5-methyl-4-oxohexyl)carbamate
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Overview
Description
tert-Butyl N-methyl-N-(5-methyl-4-oxohexyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(5-methyl-4-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(5-methyl-4-oxohexyl)amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-(5-methyl-4-oxohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl N-methyl-N-(5-methyl-4-oxohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: In the pharmaceutical industry, tert-butyl N-methyl-N-(5-methyl-4-oxohexyl
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-methyl-4-oxohexyl)carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10(2)11(15)8-7-9-14(6)12(16)17-13(3,4)5/h10H,7-9H2,1-6H3 |
InChI Key |
DUDLAFGESJUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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